molecular formula C20H26N2O2S B3491755 [4-(3-METHOXYBENZYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

[4-(3-METHOXYBENZYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B3491755
M. Wt: 358.5 g/mol
InChI Key: FGVHDLXSBGTVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-METHOXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-methoxybenzyl group and a 5-propyl-3-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Methoxybenzyl Group: The piperazine core is then reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-methoxybenzyl group.

    Introduction of the 5-Propyl-3-Thienyl Group: The final step involves the reaction of the intermediate with 5-propyl-3-thienylmethanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXYBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the thienyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-METHOXYBENZYL)PIPERAZINOMETHANONE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-METHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

4-(3-METHOXYBENZYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:

    Piperazine Derivatives: Compounds like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP

Properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-3-5-19-13-17(15-25-19)20(23)22-10-8-21(9-11-22)14-16-6-4-7-18(12-16)24-2/h4,6-7,12-13,15H,3,5,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVHDLXSBGTVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3-METHOXYBENZYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(3-METHOXYBENZYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(3-METHOXYBENZYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(3-METHOXYBENZYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(3-METHOXYBENZYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(3-METHOXYBENZYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

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